N-(3-methoxypropyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
Properties
IUPAC Name |
N-(3-methoxypropyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-21-11-14(17(23)19-9-6-10-25-2)16-15(12-21)18(24)22(20-16)13-7-4-3-5-8-13/h3-5,7-8,11-12H,6,9-10H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXZNIXSGRJDCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-methoxypropyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves multiple steps. One common synthetic route includes the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoracetic acid . This method allows for the formation of the pyrazolo[4,3-c]pyridine scaffold, which can then be further modified to introduce the desired functional groups.
Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
N-(3-methoxypropyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
N-(3-methoxypropyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-5-methyl-
Biological Activity
N-(3-methoxypropyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound belonging to the class of pyrazolo[4,3-c]pyridines, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates the presence of functional groups that contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazolo[4,3-c]pyridine exhibit significant antimicrobial properties. For instance, compounds within this class have been reported to show activity against various pathogenic bacteria and fungi. In vitro tests demonstrated that certain derivatives possess a minimum inhibitory concentration (MIC) in the low micromolar range against strains such as Pseudomonas aeruginosa and Escherichia coli .
| Compound | MIC (μM) | Target Organism |
|---|---|---|
| 3g | 0.21 | Pseudomonas aeruginosa |
| 3g | 0.21 | Escherichia coli |
Antitumor Activity
Pyrazolo[4,3-c]pyridines have also been investigated for their antitumor potential. Several studies have highlighted their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, in vitro assays showed promising results in inhibiting the growth of specific cancer cell lines .
Enzyme Inhibition
One of the primary mechanisms through which this compound exerts its biological effects is through the inhibition of key enzymes involved in cellular processes. Notably, studies have shown that this compound can inhibit monoamine oxidase (MAO) and cholinesterase (AChE), which are crucial for neurotransmitter regulation . The inhibition constants (IC50 values) for these enzymes indicate a strong binding affinity:
| Enzyme | IC50 (μM) |
|---|---|
| MAO A | 1 |
| AChE | 7 |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between the compound and target proteins. The analysis revealed that significant hydrogen bonding occurs at the active sites of enzymes like DNA gyrase and MurD, which are essential for bacterial cell wall synthesis .
In Vivo Studies
In vivo pharmacokinetic studies conducted on animal models demonstrated that compounds similar to this compound exhibit favorable absorption and distribution characteristics. These studies indicated low plasma exposure with high clearance rates while maintaining metabolic stability in liver microsomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 5-Position
Pyrazolo[4,3-c]pyridine derivatives often vary at the 5-position, influencing physicochemical properties:
Key Observations :
- Alkyl vs. Aromatic Substituents: Longer alkyl chains (e.g., n-propyl) reduce melting points compared to methyl or aromatic groups (e.g., quinolinyl), likely due to decreased crystallinity .
- Electron-Withdrawing Effects: The quinolinyl group enhances rigidity and π-stacking, elevating the melting point to 248–251°C .
Functional Group Variations at the 7-Position
The 7-position is critical for modulating solubility and bioactivity. Comparisons include:
Ester vs. Carboxamide Derivatives
- Ethyl Ester Derivatives : Compounds like 6b (ethyl 5-methyl-3-oxo-2-phenyl-...carboxylate) exhibit moderate hydrophobicity, suitable for crystallographic studies .
- Carboxamide Derivatives: 5-Ethyl-N-(3-methoxybenzyl)-...carboxamide (): Features a 3-methoxybenzyl group, with a molecular weight of 402.4 (C₂₃H₂₂N₄O₃). The benzyl group may enhance π-interactions but reduce solubility compared to alkyl chains .
Structural Analogues in Heterocyclic Chemistry
- Triazolo[1,5-a]pyridines (): Compounds like 4d (2-(3-methoxyphenyl)-3,5-dihydro-7-(5-methylfuran-2-yl)-...) share fused bicyclic cores but differ in ring substitution patterns. Their melting points (213–215°C) and NMR profiles suggest distinct packing behaviors compared to pyrazolo[4,3-c]pyridines .
- Thieno[2,3-b]pyridines (): Feature sulfur-containing heterocycles, often synthesized via palladium-catalyzed amination. These derivatives highlight the versatility of fused pyridine systems but lack direct structural overlap .
Critical Analysis of Data Gaps and Research Needs
- Physical Properties : The target compound’s melting point, solubility, and stability remain unreported, limiting comparative assessments.
- Biological Activity: No data on pharmacokinetics or target binding (e.g., enzyme inhibition) are available for the carboxamide derivatives.
- Synthetic Optimization : and related studies lack details on reaction conditions for carboxamide formation, necessitating further methodological exploration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
